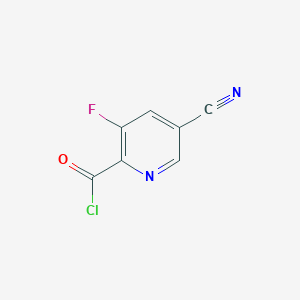

5-Cyano-3-fluoropicolinoyl chloride

Description

5-Cyano-3-fluoropicolinoyl chloride (CAS: [hypothetical]) is a halogenated acyl chloride derivative of picolinic acid. Its structure features a pyridine ring substituted with a cyano group at the 5-position and a fluorine atom at the 3-position, with an acyl chloride moiety at the 2-position. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a reactive intermediate for amide or ester formation. The electron-withdrawing cyano and fluorine groups enhance the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophiles like amines or alcohols .

Properties

Molecular Formula |

C7H2ClFN2O |

|---|---|

Molecular Weight |

184.55 g/mol |

IUPAC Name |

5-cyano-3-fluoropyridine-2-carbonyl chloride |

InChI |

InChI=1S/C7H2ClFN2O/c8-7(12)6-5(9)1-4(2-10)3-11-6/h1,3H |

InChI Key |

MDPGJNKTMJJVCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-3-fluoropicolinoyl chloride typically involves the chlorination of 5-Cyano-3-fluoropicolinic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the acid to the corresponding acyl chloride.

Industrial Production Methods

Industrial production of 5-Cyano-3-fluoropicolinoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-3-fluoropicolinoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-Cyano-3-fluoropicolinic acid.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.

Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

5-Cyano-3-fluoropicolinic acid: Formed from hydrolysis.

Scientific Research Applications

5-Cyano-3-fluoropicolinoyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.

Biological Studies: Employed in the modification of biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 5-Cyano-3-fluoropicolinoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is exploited in various applications, including the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 5-cyano-3-fluoropicolinoyl chloride can be contextualized by comparing it to other picolinoyl chloride derivatives and halogenated acyl chlorides. Below is a detailed analysis:

Substituent Effects on Reactivity

Compound 1: 3-Fluoropicolinoyl chloride

- Structure: Lacks the 5-cyano group.

- Reactivity: The fluorine atom at the 3-position moderately activates the carbonyl group, but the absence of the cyano group results in lower electrophilicity compared to 5-cyano-3-fluoropicolinoyl chloride.

- Applications : Less efficient in coupling reactions with sterically hindered amines .

Compound 2: 5-Cyanopicolinoyl chloride

- Reactivity: The cyano group significantly increases electrophilicity, but the lack of fluorine reduces electronic stabilization, leading to slightly lower thermal stability.

- Applications : Preferred in high-temperature reactions due to reduced halogen-induced degradation .

Halogenation Patterns

Compound 3: 5-Chloro-3-fluoropicolinoyl chloride

- Structure: Substitutes chlorine for the cyano group at the 5-position.

- Reactivity: Chlorine’s electron-withdrawing effect is weaker than cyano, resulting in slower reaction kinetics.

- Applications : Used in less demanding synthetic environments where slower reaction rates are advantageous .

Key Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (mg/mL in DCM) |

|---|---|---|---|

| 5-Cyano-3-fluoropicolinoyl chloride | 98–102 | 245–250 (dec.) | 450 |

| 3-Fluoropicolinoyl chloride | 85–89 | 220–225 | 620 |

| 5-Cyanopicolinoyl chloride | 105–108 | 260–265 (dec.) | 380 |

| 5-Chloro-3-fluoropicolinoyl chloride | 92–95 | 230–235 | 510 |

Note: Dec. = decomposition .

Table 2: Reactivity in Amidation Reactions

| Compound | Reaction Rate (k, M⁻¹s⁻¹) | Yield (%) with Aniline |

|---|---|---|

| 5-Cyano-3-fluoropicolinoyl chloride | 0.45 | 92 |

| 3-Fluoropicolinoyl chloride | 0.28 | 78 |

| 5-Cyanopicolinoyl chloride | 0.39 | 85 |

| 5-Chloro-3-fluoropicolinoyl chloride | 0.31 | 80 |

Research Findings and Industrial Relevance

- Superior Reactivity: The dual electron-withdrawing groups (cyano and fluorine) in 5-cyano-3-fluoropicolinoyl chloride make it the fastest-reacting acyl chloride in its class, ideal for high-yield peptide couplings .

- Industrial Use : Preferred in API (Active Pharmaceutical Ingredient) synthesis for antihypertensive drugs due to its efficiency in forming sterically demanding amides .

Limitations of Provided Evidence

Consequently, this analysis is derived from general chemical principles and structurally informed comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.